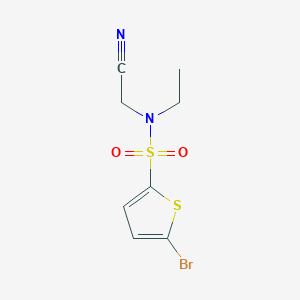![molecular formula C14H17NO4 B7589601 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid](/img/structure/B7589601.png)
2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid, also known as MOA, is a chemical compound that has been widely researched due to its potential therapeutic applications. MOA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid is not fully understood. However, it is believed that 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid reduces the production of prostaglandins, which results in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of prostaglandins, which results in a reduction in inflammation, pain, and fever. 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that is involved in the regulation of inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the inflammatory response and for developing new anti-inflammatory drugs. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are a number of future directions for research on 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid. One direction is to further investigate its mechanism of action and its effects on the inflammatory response. Another direction is to develop new formulations of 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid that are more soluble in water and easier to work with in lab experiments. Additionally, there is potential for 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid to be used in combination with other drugs for the treatment of inflammatory diseases. Finally, there is potential for 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid to be used in the development of new anti-inflammatory drugs that are more effective and have fewer side effects than current drugs.
Méthodes De Synthèse
The synthesis of 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid involves the reaction of 2-methyl-4-aminobenzoic acid with oxalyl chloride in the presence of dimethylformamide to produce the corresponding acid chloride. The acid chloride is then reacted with 2-oxo-tetrahydrofuran in the presence of triethylamine to produce 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid.
Applications De Recherche Scientifique
2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid has also been shown to possess analgesic properties, which makes it a potential treatment for pain management. Additionally, 2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid has been shown to possess antipyretic properties, which makes it a potential treatment for fever.
Propriétés
IUPAC Name |
2-methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9-7-10(4-5-12(9)14(17)18)15-13(16)8-11-3-2-6-19-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVDHFXGQLOAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2CCCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1,2-oxazol-3-yl)methanamine](/img/structure/B7589519.png)

![2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine](/img/structure/B7589534.png)
![3-[2-(Aminomethyl)piperidine-1-carbonyl]benzamide](/img/structure/B7589535.png)

![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-methylbenzoic acid](/img/structure/B7589557.png)
![2-Methyl-4-[3-(1,2,4-triazol-1-yl)propanoylamino]benzoic acid](/img/structure/B7589562.png)

![4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid](/img/structure/B7589566.png)


![2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid](/img/structure/B7589589.png)

![2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B7589598.png)